テトラキス(エチルメチルアミノ)ジルコニウム
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説明
Tetrakis(ethylmethylamino)zirconium is an organometallic compound with the chemical formula Zr(NCH3C2H5)4. It is commonly used as a precursor in various chemical processes, particularly in the field of atomic layer deposition (ALD) for creating thin films of zirconium-based materials. The compound is known for its high purity and stability, making it a valuable reagent in both research and industrial applications .
科学的研究の応用
Tetrakis(ethylmethylamino)zirconium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of zirconium-based materials, particularly in the field of ALD.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related materials are explored for potential biomedical applications.
準備方法
Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)zirconium can be synthesized through the reaction of zirconium tetrachloride (ZrCl4) with ethylmethylamine (NCH3C2H5) in an inert atmosphere. The reaction typically occurs in a solvent such as toluene or hexane, and the product is purified through distillation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of Tetrakis(ethylmethylamino)zirconium follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often packaged for use in deposition systems, where it serves as a precursor for the deposition of zirconium-based thin films .
化学反応の分析
Types of Reactions: Tetrakis(ethylmethylamino)zirconium undergoes various chemical reactions, including:
Substitution Reactions: The ethylmethylamido ligands can be substituted with other ligands such as alkoxides or halides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, halides, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products:
Substitution Reactions: The major products are typically new zirconium complexes with different ligands.
Oxidation and Reduction: The products depend on the specific redox reaction but may include zirconium oxides or other zirconium-containing compounds[][3].
作用機序
The mechanism of action of Tetrakis(ethylmethylamino)zirconium primarily involves its role as a precursor in ALD processes. During ALD, the compound undergoes surface reactions that lead to the deposition of thin films. The ethylmethylamido ligands are typically released as by-products, while the zirconium atoms form a uniform layer on the substrate. This process is highly controlled and allows for the precise deposition of materials at the atomic level .
類似化合物との比較
- Tetrakis(dimethylamido)zirconium(IV)
- Tetrakis(diethylamido)zirconium(IV)
- Tetrakis(ethylmethylamido)hafnium(IV)
- Tetrakis(dimethylamido)titanium(IV)
Comparison: Tetrakis(ethylmethylamino)zirconium is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to similar compounds. For instance, Tetrakis(dimethylamido)zirconium(IV) has different steric and electronic properties due to the presence of dimethylamido ligands instead of ethylmethylamido ligands. This can affect the compound’s reactivity and suitability for specific applications [3][3].
特性
CAS番号 |
175923-04-3 |
---|---|
分子式 |
C12H32N4Zr |
分子量 |
323.63 g/mol |
IUPAC名 |
ethyl(methyl)azanide;zirconium(4+) |
InChI |
InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
InChIキー |
SRLSISLWUNZOOB-UHFFFAOYSA-N |
SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |
正規SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4] |
製品の起源 |
United States |
Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?
A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).
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